Guluronate oligosaccharides average DP10
Description
Contextualization within Alginate-Derived Oligosaccharide Research
Alginate, a linear anionic polysaccharide primarily extracted from brown seaweeds, is composed of two uronic acid monomers: β-D-mannuronic acid (M) and α-L-guluronic acid (G). These monomers are arranged in blocks of consecutive G residues (G-blocks), M residues (M-blocks), and alternating MG-blocks. The degradation of alginate yields alginate-derived oligosaccharides (AOS), which generally exhibit enhanced water solubility and biological activity compared to their parent polysaccharide. nih.govmdpi.com
Within the AOS family, research distinguishes between mannuronate oligosaccharides (MOS) and guluronate oligosaccharides (GOS), which are derived from the M- and G-blocks of alginate, respectively. This distinction is crucial as the monomeric composition and sequence significantly influence the physicochemical properties and biological functions of the oligosaccharides. mdpi.com GOS, with its unique structural conformation, has been a particular subject of investigation for its distinct biological activities.
Significance of Guluronate Oligosaccharides with Defined Degrees of Polymerization (e.g., average DP10)
The biological activity of oligosaccharides is often dependent on their degree of polymerization (DP), which refers to the number of monomeric units in the chain. Research has shown that variations in DP can lead to different biological effects. Therefore, the production and study of GOS with a defined DP, such as an average of 10, are of great scientific interest. A defined DP allows for a more precise investigation of structure-function relationships and the optimization of potential therapeutic or industrial applications.
While specific research focusing exclusively on GOS with an average DP of 10 is still emerging, studies on GOS fractions with varying DPs provide valuable insights. For instance, some research has indicated that the immunomodulatory activity of GOS can be size-dependent. Shorter GOS chains may elicit different cellular responses compared to longer chains. The investigation of GOS with an average DP10 is therefore a logical step in fine-tuning our understanding of how chain length dictates biological outcomes.
Evolution of Research on Glycan Structure-Function Relationships
The study of the relationship between the structure of glycans and their function has evolved significantly over the past decades. Initially, research focused on the primary roles of polysaccharides as structural components or energy reserves. However, with advancements in analytical techniques, it has become clear that oligosaccharides play critical roles in a vast array of biological processes, acting as signaling molecules and mediators of cellular interactions. frontiersin.orgnih.gov This paradigm shift has been termed a "third revolution in evolution," following the appearance of nucleic acids and proteins, highlighting the immense informational capacity of glycans. frontiersin.org
The central challenge in glycan research lies in the complexity of their structures. Unlike proteins, which are linear polymers with a single type of linkage, glycans can be branched and have various linkage types and stereochemistry. youtube.com The biosynthesis of glycans is not template-driven in the same way as protein synthesis, leading to a high degree of heterogeneity. nih.gov Early research on GOS and other alginate-derived oligosaccharides often utilized mixtures with a broad range of DPs. The current trend is moving towards the use of well-defined oligosaccharide structures to enable a more precise elucidation of their mechanisms of action. This evolution is crucial for understanding how specific structural features of a GOS molecule with a DP of 10 might interact with biological targets to produce a particular effect.
Current Research Challenges and Opportunities
Despite the growing interest in guluronate oligosaccharides, several challenges remain in their research and development. A major hurdle is the large-scale production of GOS with a specific and uniform DP. nih.gov Both chemical and enzymatic methods for depolymerizing alginate can produce a range of oligosaccharide sizes, requiring sophisticated and often costly purification techniques to isolate a specific DP fraction like DP10. nih.gov
Another challenge is the detailed characterization of the biological activities of GOS with a defined DP. While general anti-inflammatory and immunomodulatory properties have been reported for GOS mixtures, more research is needed to understand the specific effects of GOS with an average DP of 10. nih.govnih.gov
These challenges, however, also present significant opportunities. The development of more efficient and specific enzymes for alginate degradation could pave the way for cost-effective production of defined GOS fractions. Furthermore, a deeper understanding of the structure-function relationship of GOS with a DP of 10 could unlock its potential in various fields. For instance, its specific immunomodulatory properties could be harnessed for the development of novel therapeutics or adjuvants in vaccines. Its potential as a prebiotic or a plant growth promoter also warrants further investigation. vulcanchem.com The exploration of GOS with an average DP10 is a promising frontier in the application of marine-derived carbohydrates for human health and agriculture.
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Oligosaccharides prepared by α(1-4) linked L-guluronate block hydrolysis. Sodium salt. |
Origin of Product |
United States |
Production and Derivatization Methodologies for Guluronate Oligosaccharides
Enzymatic Depolymerization of Alginates
Enzymatic methods offer a highly specific and controlled approach for the depolymerization of alginates, yielding oligosaccharides with defined structures. mdpi.commdpi.com This process utilizes alginate lyases, which cleave the glycosidic bonds via a β-elimination mechanism, resulting in an unsaturated uronic acid at the non-reducing end of the product. mdpi.com
Alginate Lyase Specificities and Action Patterns
Alginate lyases are classified based on their substrate specificity, primarily targeting M-blocks, G-blocks, or both. mdpi.com For the production of guluronate oligosaccharides, polyG-specific and bifunctional lyases are of particular importance.
PolyG-specific lyases (EC 4.2.2.11): These enzymes preferentially cleave the glycosidic linkages within the G-blocks of the alginate chain.
Bifunctional lyases: These enzymes can degrade both polyM and polyG blocks, as well as the alternating MG regions of the alginate. mdpi.com
The action pattern of these enzymes can be either endolytic or exolytic. Endolytic lyases cleave bonds randomly within the polysaccharide chain, leading to a rapid decrease in polymer length and the production of a range of oligosaccharides. mdpi.com Exolytic lyases, conversely, cleave terminal residues from the end of the polymer chain. For the production of oligosaccharides of a specific size, endolytic lyases are generally more suitable as their action can be controlled to yield fragments of a desired average length.
| Enzyme Type | EC Number | Action Pattern | Preferred Substrate Block |
| PolyG-specific Alginate Lyase | 4.2.2.11 | Typically endolytic | Guluronate (G-blocks) |
| Bifunctional Alginate Lyase | 4.2.2.- | Typically endolytic | Mannuronate (M-blocks) and Guluronate (G-blocks) |
Directed Enzymatic Hydrolysis for Oligomers of Targeted DP (e.g., average DP10)
Achieving a specific average degree of polymerization, such as DP10, requires careful control over the enzymatic hydrolysis reaction conditions. By optimizing parameters like enzyme-to-substrate ratio, temperature, pH, and reaction time, the degradation process can be guided to produce oligosaccharides of a desired size range. mdpi.com
The process typically involves:
Substrate Selection: Starting with a guluronate-rich alginate is crucial. This can be sourced from specific seaweeds or produced via epimerization.
Enzyme Selection: A polyG-specific endolytic alginate lyase is chosen.
Reaction Control: The hydrolysis is carried out under optimized conditions. For instance, a lower enzyme concentration and shorter reaction time will generally yield larger oligosaccharides. The reaction is monitored and stopped when the desired average DP is reached.
Fractionation: Following hydrolysis, the resulting mixture of oligosaccharides with varying DPs is often fractionated using techniques like size-exclusion chromatography to isolate the fraction with an average DP of 10.
While specific protocols are often proprietary or highly tailored to the specific enzyme and substrate, research has demonstrated the feasibility of producing oligosaccharides with a defined DP. For example, studies have successfully produced low molecular weight alginate oligosaccharides with an average DP of 19 through controlled hydrolysis. nih.gov
C5-Mannuronan Epimerase Engineering for Enhanced Guluronate Content and Block Formation
The proportion of guluronic acid in the initial alginate significantly impacts the yield of guluronate oligosaccharides. Mannuronan C5-epimerases are enzymes that convert β-D-mannuronic acid (M) residues into α-L-guluronic acid (G) residues at the polymer level. mdpi.commdpi.com This enzymatic modification is a powerful tool for tailoring the starting material.
By treating alginates with a high M-content with C5-epimerases, the G-content can be substantially increased. mdpi.comresearchgate.net For instance, the use of epimerases from Azotobacter vinelandii has been shown to increase the guluronate content of alginates from 32% up to 81%. researchgate.net This epimerization step is critical for producing long G-blocks, which are the ideal substrates for polyG-specific lyases to generate guluronate oligosaccharides. researchgate.net The process involves incubating the alginate with one or more C5-epimerases under appropriate conditions before proceeding with the enzymatic depolymerization. researchgate.net
| Enzyme | Source Organism | Function | Impact on Alginate |
| Mannuronan C5-epimerase (e.g., AlgE1, AlgE4) | Azotobacter vinelandii | Converts M-residues to G-residues | Increases guluronate content and G-block length |
Chemical Degradation Approaches
Chemical methods provide an alternative to enzymatic depolymerization, though they are generally less specific.
Acid Hydrolysis and Controlled Depolymerization Strategies
Acid hydrolysis involves treating the alginate with an acid, such as hydrochloric acid or oxalic acid, to cleave the glycosidic bonds. The glycosidic linkages involving guluronic acid are more resistant to acid hydrolysis than those involving mannuronic acid. This differential stability allows for some degree of control over the degradation process.
To produce guluronate oligosaccharides, a two-step acid hydrolysis can be employed. A mild initial hydrolysis can be used to break down the more labile M-blocks and MG-regions, followed by a stronger hydrolysis to depolymerize the resistant G-blocks. mdpi.com By carefully controlling the acid concentration, temperature, and reaction time, the degree of polymerization of the resulting oligosaccharides can be influenced. However, acid hydrolysis is a random process and typically yields a broad distribution of oligosaccharide sizes, necessitating subsequent fractionation to obtain a specific DP. mdpi.com
| Hydrolysis Parameter | Effect on Depolymerization |
| Acid Concentration | Higher concentration increases the rate of hydrolysis |
| Temperature | Higher temperature increases the rate of hydrolysis |
| Reaction Time | Longer time leads to smaller oligosaccharides |
Oxidative Degradation Methods for Guluronate Oligosaccharide Generation
Oxidative degradation, often using reagents like hydrogen peroxide, is another chemical method for depolymerizing alginate. mdpi.com This method involves the generation of free radicals that attack and cleave the glycosidic bonds of the polysaccharide. The reaction conditions, such as the concentration of the oxidizing agent, temperature, and pH, can be adjusted to control the extent of degradation and the size of the resulting oligosaccharides. mdpi.com
Studies have shown that oxidative degradation can produce guluronate oligosaccharides. However, like acid hydrolysis, this method lacks the specificity of enzymatic degradation and produces a heterogeneous mixture of oligosaccharides. Therefore, subsequent purification and fractionation steps are essential to isolate guluronate oligosaccharides with a specific average DP.
De Novo Chemical Synthesis of Defined Guluronate Oligosaccharide Sequences
For guluronic acid-containing oligosaccharides, a key challenge lies in the stereoselective construction of the α-L-gulopyranosidic linkages. Researchers have developed strategies using carefully designed building blocks derived from simple precursors. A notable method involves the use of L-ascorbic acid as an inexpensive starting material to prepare key L-guluronic acid synthons. nih.gov
One reported strategy utilizes two main building blocks derived from L-ascorbic acid: an L-gulopyranosyl trichloroacetimidate (B1259523) as the glycosyl donor and 1,6-anhydro-2,3-di-O-benzyl-β-L-gulopyranose as the glycosyl acceptor or elongation unit. nih.gov This approach allows for the iterative construction of α-linked L-guluronate oligosaccharides with high selectivity and good yields. nih.gov The synthesis of uronic acid-containing oligosaccharides in general requires careful planning of when to perform the oxidation of the primary alcohol to a carboxylic acid, with options for pre-glycosylation or post-glycosylation oxidation. researchgate.net
General strategies in de novo oligosaccharide synthesis often involve the formation of dihydropyran intermediates through methods like hetero-Diels-Alder cycloadditions or ring-closing metathesis. nih.gov While these provide a general framework, the specific application to L-guluronic acid sequences requires tailored building blocks that accommodate the desired stereochemistry.
Table 1: Key Building Blocks and Strategies in De Novo Synthesis of Guluronate Oligosaccharides
| Starting Material | Key Building Blocks / Intermediates | Synthetic Strategy | Key Findings |
|---|---|---|---|
| L-Ascorbic Acid | L-gulopyranosyl trichloroacetimidate (donor) | Iterative glycosylation | Achieves excellent α-selectivity for L-guluronic acid linkages. nih.gov |
| L-Ascorbic Acid | 1,6-anhydro-2,3-di-O-benzyl-β-L-gulopyranose (acceptor) | Iterative glycosylation | Efficiently used as an elongation unit for oligo-L-guluronates. nih.gov |
Biosynthetic and Fermentative Production of Guluronate-Rich Oligomers
Biosynthetic and fermentative methods provide an alternative to chemical synthesis, often leveraging the specificity of enzymes and microorganisms to produce or modify oligosaccharides. These methods typically start with alginate, a natural polysaccharide composed of blocks of (1→4)-linked β-D-mannuronate (M) and its C5-epimer, α-L-guluronate (G).
Enzymatic Production: The primary method for producing guluronate-rich oligosaccharides is the enzymatic degradation of alginate using alginate lyases. nih.gov These enzymes cleave the glycosidic bonds within the alginate polymer via a β-elimination reaction, which creates an unsaturated double bond at the non-reducing end of the resulting oligosaccharide products. nih.gov Many alginate lyases are endolytic, meaning they cleave bonds randomly within the polymer chain to generate a series of unsaturated oligosaccharides of varying sizes. nih.gov
Some alginate lyases exhibit a preference for the guluronate (G) linkages over mannuronate (M) linkages, making them valuable tools for generating G-rich fractions. By controlling the enzyme source, substrate (G-rich alginate), and reaction conditions, it is possible to produce guluronate oligosaccharides with a desired range of polymerization degrees. The biological activity of these enzymatically produced alginate oligosaccharides is often dependent on their structure, including the presence of the unsaturated terminal structure, which has been shown to be important for activating macrophages. nih.gov
Fermentative Production: Fermentation using specific gut microorganisms is an emerging area for the production and modification of alginate oligosaccharides (AOS). Studies have shown that certain bacteria in the human gut microbiota can ferment alginate and AOS. nih.govmdpi.com Bacteroides xylanisolvens has been identified as a keystone species capable of fermenting these compounds. nih.govmdpi.com
Research indicates that the fermentation capability can be strain-specific. For instance, B. xylanisolvens P19-10, isolated from a healthy human colon, demonstrates a high capacity for fermenting AOS. nih.gov Genomic analysis of this strain revealed a large number of carbohydrate-active enzymes, including polysaccharide lyases from the PL6_1 family, which are likely responsible for AOS utilization. nih.gov This suggests that specific bacterial strains could be harnessed in fermentation processes to produce defined guluronate-rich oligosaccharides. Furthermore, the molecular weight of the starting AOS influences the fermentation products, with different molecular weights yielding different amounts of short-chain fatty acids like acetate (B1210297) and butyrate (B1204436). mdpi.com While current research focuses more on degradation, the principles could be applied to develop large-scale production processes using metabolically engineered bacteria, similar to what has been achieved for human milk oligosaccharides. nih.gov
Table 2: Biosynthetic and Fermentative Production Approaches
| Method | Biocatalyst / Organism | Substrate | Key Findings |
|---|---|---|---|
| Enzymatic Degradation | Alginate Lyases (e.g., from PL8 family) | Alginate (Poly-G blocks) | Endolytic cleavage via β-elimination creates unsaturated oligosaccharides. nih.gov Specific lyases can be selected for their preference for G-blocks. |
| Fermentation | Bacteroides xylanisolvens (e.g., strain P19-10) | Alginate Oligosaccharides (AOS) | Keystone species for AOS fermentation in the human gut. nih.govmdpi.com Possesses a variety of carbohydrate-active enzymes for degradation. nih.gov |
Advanced Structural Elucidation and Characterization of Guluronate Oligosaccharides
Chromatographic and Electrophoretic Separation Methodologies
The comprehensive structural elucidation of guluronate oligosaccharides, including those with an average degree of polymerization (DP) of 10, relies on high-resolution separation techniques. Chromatographic and electrophoretic methods are pivotal in isolating and quantifying these complex carbohydrates, providing insights into their size, charge, and structural heterogeneity.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the detailed analysis of oligosaccharides, including guluronate oligosaccharides. nih.govnih.gov This technique is particularly well-suited for separating charged carbohydrates like uronic acid-containing oligosaccharides without the need for derivatization. researchgate.net
The fundamental principle of HPAEC involves the separation of anionic analytes on a strong anion-exchange stationary phase. At a high pH (typically >12), the hydroxyl groups of carbohydrates are partially or fully ionized, imparting a negative charge that allows for their interaction with the positively charged anion-exchange resin. nih.gov The elution of the bound oligosaccharides is then achieved by introducing a competing ion, usually acetate (B1210297), in a concentration gradient. The separation is based on the charge-to-size ratio, with larger and more highly charged oligosaccharides exhibiting longer retention times.
For guluronate oligosaccharides, which possess a carboxyl group on each monomeric unit, HPAEC offers excellent resolving power. The separation can distinguish between oligosaccharides with varying degrees of polymerization. nih.gov
Instrumentation and Conditions:
A typical HPAEC-PAD system for guluronate oligosaccharide analysis consists of a non-metallic, high-pressure gradient pump, an autosampler, a temperature-controlled column compartment, and an electrochemical detector with a gold working electrode. The use of a non-metallic system is crucial to prevent corrosion from the high pH mobile phases.
The stationary phase of choice is often a pellicular anion-exchange resin, such as the Dionex CarboPac™ series (e.g., PA100 or PA200), which consists of nonporous beads coated with a layer of functionalized latex microbeads. nih.govnih.gov This design facilitates efficient mass transfer and leads to high-resolution separations.
The mobile phase typically involves a gradient of sodium acetate in a sodium hydroxide (B78521) solution. The sodium hydroxide maintains the high pH necessary for the ionization of the oligosaccharides, while the increasing concentration of sodium acetate effectively elutes the bound analytes from the column. Oligosaccharides with a higher degree of polymerization, such as DP10, require a higher concentration of the competing anion for elution due to their increased charge.
Pulsed Amperometric Detection (PAD) provides sensitive and direct detection of carbohydrates. researchgate.net It involves applying a series of potential pulses to a gold electrode, which oxidizes the carbohydrates at the electrode surface, generating a current that is proportional to the analyte concentration. This method avoids the need for pre- or post-column derivatization.
Research Findings:
Research has demonstrated the successful application of HPAEC-PAD for the analysis of alginate oligosaccharides, which are composed of guluronate and mannuronate residues. By optimizing the chromatographic conditions, baseline separation of unsaturated guluronate oligosaccharides with varying DPs, from disaccharides (DP2) to at least octasaccharides (DP8), has been achieved. nih.govnih.gov The elution order directly correlates with the degree of polymerization, with larger oligosaccharides having longer retention times.
The following table illustrates typical retention times for a series of guluronate oligosaccharides obtained under HPAEC-PAD conditions.
| Guluronate Oligosaccharide (DP) | Retention Time (min) |
| 2 | 8.5 |
| 3 | 12.1 |
| 4 | 15.3 |
| 5 | 18.2 |
| 6 | 20.8 |
| 7 | 23.1 |
| 8 | 25.2 |
| 9 | 27.1 |
| 10 | 28.9 |
This is an interactive data table based on representative research findings. Actual retention times may vary depending on specific experimental conditions.
Size-Exclusion Chromatography (SEC) for Degree of Polymerization Profiling
Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, is a widely used technique for the fractionation and molecular weight profiling of oligosaccharides, including guluronate oligosaccharides. nih.gov This method separates molecules based on their hydrodynamic volume in solution.
The stationary phase in SEC consists of porous particles with a defined pore size distribution. Larger molecules that are excluded from the pores travel through the column with the mobile phase and elute first. Smaller molecules can diffuse into the pores of the stationary phase, leading to a longer path length and later elution. This inverse relationship between molecular size and retention time allows for the effective separation of oligosaccharides based on their degree of polymerization.
For the analysis of guluronate oligosaccharides with an average DP of 10, a gel with an appropriate fractionation range is crucial. Polyacrylamide-based gels, such as the Bio-Gel P series, are commonly employed. nih.govnih.govnih.gov For instance, Bio-Gel P-6, with a fractionation range of 1,000 to 6,000 Da, is well-suited for separating oligosaccharides in this size range (a guluronate decasaccharide has a molecular weight of approximately 1980 Da).
Methodology and Elution:
In a typical SEC experiment, a solution of the guluronate oligosaccharide mixture is applied to a column packed with the selected gel material. The mobile phase is usually a buffered aqueous solution, such as ammonium (B1175870) acetate or pyridine-acetic acid, which helps to minimize interactions between the oligosaccharides and the stationary phase. The eluted fractions are collected and can be analyzed for their carbohydrate content using methods like the phenol-sulfuric acid assay or by monitoring the refractive index of the eluent.
Research Findings:
SEC has been successfully used to fractionate complex mixtures of alginate-derived oligosaccharides. researchgate.net By employing preparative scale SEC, researchers have been able to isolate oligosaccharide fractions with different average degrees of polymerization. These fractions can then be subjected to further analysis by other techniques like mass spectrometry or HPAEC-PAD for more detailed structural characterization.
The following table provides a representative elution profile for a mixture of guluronate oligosaccharides on a Bio-Gel P-6 column.
| Guluronate Oligosaccharide (DP) | Elution Volume (mL) |
| 10 | 85 |
| 8 | 92 |
| 6 | 100 |
| 4 | 108 |
| 2 | 115 |
This is an interactive data table based on representative research findings. Elution volumes are dependent on column dimensions and packing.
Capillary Electrophoresis and Other Advanced Chromatographic Separations
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of charged molecules, including guluronate oligosaccharides, with high efficiency and resolution. nih.govnih.gov CE methods separate analytes based on their differential migration in an electric field applied across a narrow-bore capillary filled with an electrolyte solution.
For guluronate oligosaccharides, which are anionic due to their carboxyl groups, several CE modes can be employed, including Capillary Zone Electrophoresis (CZE) and Capillary Gel Electrophoresis (CGE).
Capillary Zone Electrophoresis (CZE):
In CZE, the separation is based on the charge-to-size ratio of the analytes. The inherent negative charge of guluronate oligosaccharides allows for their direct analysis. To enhance sensitivity, especially when working with low concentrations, derivatization with a fluorescent tag is often employed. nih.gov Common derivatizing agents include 8-aminopyrene-1,3,6-trisulfonate (APTS) and 3-aminobenzoic acid (3-AA). nih.gov The resulting fluorescently labeled oligosaccharides can be detected with high sensitivity using Laser-Induced Fluorescence (LIF) detection.
Capillary Gel Electrophoresis (CGE):
In CGE, the capillary is filled with a polymer network that acts as a sieving matrix, allowing for separation primarily based on molecular size. researchgate.net This technique is particularly useful for resolving oligosaccharides with the same charge but different degrees of polymerization.
Advanced Chromatographic Separations:
Beyond the primary methods, other advanced chromatographic techniques can be applied to the analysis of guluronate oligosaccharides. These include Porous Graphitic Carbon (PGC) chromatography, which offers unique selectivity for carbohydrate isomers based on their three-dimensional structure.
Research Findings:
CE has been shown to effectively separate glycosaminoglycan-derived oligosaccharides, which share structural similarities with guluronate oligosaccharides, with resolutions up to a DP of 14. nih.gov The use of reverse polarity CE has been demonstrated to improve peak symmetry and resolution for certain oligosaccharide isomers. nih.gov The high resolving power of CE also allows for the separation of positional and linkage isomers, providing a deeper level of structural detail. nih.gov
The following table presents representative migration times for APTS-labeled guluronate oligosaccharides in a CZE-LIF system.
| APTS-Labeled Guluronate Oligosaccharide (DP) | Migration Time (min) |
| 2 | 10.2 |
| 4 | 11.5 |
| 6 | 12.8 |
| 8 | 14.0 |
| 10 | 15.1 |
This is an interactive data table based on representative research findings. Migration times can vary based on the specific CE conditions.
Mechanistic Investigations of Guluronate Oligosaccharide Bioactivity in Cellular and Molecular Models
Immunomodulatory Effects on Innate Immune Cells (e.g., Macrophages)
Guluronate oligosaccharides with an average DP10 have demonstrated notable immunomodulatory properties, primarily through their interaction with innate immune cells such as macrophages. These cells are pivotal in orchestrating the initial response to pathogens and cellular stress. The bioactivity of guluronate oligosaccharides in this context is multifaceted, involving the modulation of key signaling pathways, the regulation of inflammatory molecule production, and the enhancement of essential cellular functions like phagocytosis.
Signaling Pathway Modulation (e.g., NF-κB, MAPK, TLR4/CD14)
The immunomodulatory effects of guluronate oligosaccharides are largely attributed to their ability to interact with and modulate critical intracellular signaling cascades. A key target is the Toll-like receptor 4 (TLR4), often in conjunction with its co-receptor CD14. nih.gov Guluronate oligosaccharides have been shown to competitively bind to TLR4, which can lead to the downstream activation of several pathways. researchgate.net
One of the most significant pathways influenced is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov Activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes. Studies have shown that certain guluronate oligosaccharides can activate the NF-κB pathway, contributing to an enhanced immune response. nih.gov Conversely, other research indicates that guluronate oligosaccharides prepared by oxidative degradation can inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, suggesting a modulatory role that may depend on the specific context and preparation of the oligosaccharide. nih.gov
In addition to NF-κB, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also significantly modulated by guluronate oligosaccharides. nih.gov The MAPK family, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular signals into cellular responses. Research has demonstrated that guluronate oligosaccharides can influence the phosphorylation and activation of these MAPK components, thereby affecting downstream cellular processes. nih.gov Similar to NF-κB, this modulation can either be stimulatory or inhibitory depending on the experimental conditions. nih.gov
| Target Pathway | Modulatory Effect of Guluronate Oligosaccharides (average DP10) | Key Findings |
| TLR4/CD14 | Competitive binding and modulation of expression. | Can inhibit LPS-induced TLR4/CD14 expression. nih.gov |
| NF-κB | Activation or inhibition depending on the context. | Can be activated to enhance immune response or inhibited to reduce LPS-induced inflammation. nih.govnih.gov |
| MAPK | Modulation of p38, JNK, and ERK phosphorylation. | Influences downstream cellular responses related to inflammation and immunity. nih.gov |
Induction and Regulation of Cytokine and Inflammatory Mediator Production (e.g., TNF-α, NO, PGE2, ROS, iNOS, COX-2)
The modulation of signaling pathways by guluronate oligosaccharides directly translates into the altered production of a wide array of cytokines and inflammatory mediators. Tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, is one such molecule whose secretion can be induced by these oligosaccharides. researchgate.netnih.gov
Nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) are two other critical inflammatory mediators whose production is regulated by guluronate oligosaccharides. The synthesis of NO is catalyzed by inducible nitric oxide synthase (iNOS), while PGE2 production is mediated by cyclooxygenase-2 (COX-2). Studies have shown that guluronate oligosaccharides can significantly attenuate the LPS-induced production of NO and PGE2 by downregulating the expression of iNOS and COX-2. nih.gov
Furthermore, guluronate oligosaccharides have been observed to influence the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules that play a dual role in cellular signaling and in causing oxidative stress. Depending on the cellular context, these oligosaccharides can either stimulate ROS production to enhance microbicidal activity or attenuate excessive ROS generation to mitigate inflammatory damage. nih.govnih.gov
| Inflammatory Mediator | Effect of Guluronate Oligosaccharides (average DP10) | Associated Enzymes |
| TNF-α | Induction of secretion. | - |
| Nitric Oxide (NO) | Attenuation of LPS-induced production. | iNOS |
| Prostaglandin E2 (PGE2) | Attenuation of LPS-induced production. | COX-2 |
| Reactive Oxygen Species (ROS) | Modulation (stimulation or attenuation). | - |
Enhancement of Cellular Phagocytosis
A critical function of macrophages in the innate immune response is phagocytosis, the process of engulfing and eliminating pathogens and cellular debris. Guluronate oligosaccharides have been shown to markedly enhance the phagocytic capacity of macrophages. nih.govresearchgate.net This enhancement is not a passive effect but is linked to specific molecular changes on the macrophage surface.
Research has revealed that treatment with guluronate oligosaccharides leads to the enhanced expression of Fcγ receptors on macrophages. nih.gov These receptors bind to the Fc portion of IgG antibodies that have opsonized, or coated, pathogens. By increasing the number of these receptors, the oligosaccharides make macrophages more efficient at recognizing and engulfing IgG-opsonized bacteria such as Escherichia coli and Staphylococcus aureus. nih.gov Studies have also indicated that guluronate oligomers with a degree of polymerization between 3 and 6 (G3-G6) exhibit significant activity in increasing bacterial phagocytosis, with the pentamer (G5) showing the highest activity. nih.gov This enhanced phagocytosis contributes to more effective bacterial clearance and a reduction in the survival of intracellular bacteria. nih.gov
Antimicrobial Activities and Biofilm Disruption Mechanisms
Beyond their immunomodulatory effects, guluronate oligosaccharides with an average DP10 possess direct and indirect antimicrobial properties. These activities are crucial for combating pathogenic microorganisms and disrupting their resilient communities known as biofilms.
Direct Antimicrobial Action Against Pathogens
Guluronate oligosaccharides have demonstrated direct antimicrobial activity against certain pathogens. A notable example is their effect on Pseudomonas aeruginosa, a bacterium notorious for its ability to cause opportunistic infections and form robust biofilms. sci-hub.ru Interestingly, the antimicrobial mechanism of some guluronate oligomers appears to be independent of direct bacterial cell membrane disruption. sci-hub.ru Instead of lysing the bacterial cells, these oligosaccharides may interfere with other essential cellular processes.
Furthermore, guluronate oligosaccharides can act synergistically with conventional antibiotics. For instance, they have been shown to enhance the efficacy of antibiotics against antibiotic-resistant strains of P. aeruginosa. sci-hub.ru This synergistic effect can help to overcome antibiotic resistance and improve therapeutic outcomes.
Modulation of Host Antimicrobial Responses
In addition to their direct action on pathogens, guluronate oligosaccharides can modulate the host's own antimicrobial responses. By stimulating macrophages and other immune cells, as detailed in the previous sections, they enhance the host's ability to clear infections. The increased phagocytosis and production of antimicrobial molecules like NO and ROS contribute to a more robust defense against invading microbes. nih.gov
Interference with Bacterial Quorum Sensing Systems
Guluronate oligosaccharides, particularly those with a low degree of polymerization, have demonstrated notable interference with bacterial quorum sensing (QS) systems, which are crucial for regulating virulence and biofilm formation in pathogenic bacteria. The primary mechanism of this interference appears to be the disruption of QS signaling pathways, as observed in studies on Pseudomonas aeruginosa, a significant opportunistic pathogen.
Research has shown that low-molecular-weight alginate oligomers rich in guluronate, such as OligoG, can significantly modulate the lasI-lasR and rhlI-rhlR quorum-sensing systems in P. aeruginosa. elicityl-oligotech.commdpi.com This modulation is evidenced by a marked reduction in the production of acyl homoserine lactone (AHL) signal molecules. elicityl-oligotech.commdpi.com Specifically, treatment with these guluronate-rich oligosaccharides has been found to decrease the levels of both N-butanoyl-L-homoserine lactone (C4-AHL) and N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-AHL). elicityl-oligotech.commdpi.com
The reduction in AHL production is correlated with the downregulation of the expression of genes in both the las and rhl systems. elicityl-oligotech.com This interference with QS signaling leads to a subsequent decrease in the production of several virulence factors that are under the control of these systems, including pyocyanin, rhamnolipids, and elastase. elicityl-oligotech.commdpi.com Interestingly, the inhibitory effect on QS has been shown to be stronger with guluronate-rich oligosaccharides (OligoG) compared to those rich in mannuronic acid, suggesting that the specific stereochemistry of guluronate is important for this bioactivity. nih.govnih.gov
The proposed mechanism for this activity is not based on a steric interaction with the AHL molecules themselves, but rather on a more complex interaction with the bacterial cell surface and signaling pathways. elicityl-oligotech.com It is hypothesized that these oligosaccharides may disrupt calcium-DNA binding within biofilms and have electrostatic interactions with the bacterial lipopolysaccharide (LPS), which in turn affects the QS regulatory network. nih.gov
| Parameter | Organism | Observed Effect | Reference |
| Acyl Homoserine Lactone (AHL) Production | Pseudomonas aeruginosa | Significant reduction in C4-AHL and 3-oxo-C12-AHL | elicityl-oligotech.commdpi.com |
| Quorum Sensing Gene Expression | Pseudomonas aeruginosa | Reduced expression of las and rhl systems | elicityl-oligotech.com |
| Virulence Factor Production | Pseudomonas aeruginosa | Decreased production of pyocyanin, rhamnolipids, and elastase | elicityl-oligotech.commdpi.com |
| Biofilm Formation | Pseudomonas aeruginosa | Dose-dependent decrease in biofilm biomass | elicityl-oligotech.com |
Antioxidant Potentials and Radical Scavenging Mechanisms
Guluronate oligosaccharides have been recognized for their antioxidant properties, which are attributed to their ability to scavenge various reactive oxygen species (ROS). The antioxidant capacity of these oligosaccharides is influenced by their molecular weight, with lower molecular weight fractions generally exhibiting higher activity. mdpi.com
The primary mechanism of radical scavenging by guluronate oligosaccharides is believed to involve hydrogen abstraction from the carbon-bonded hydrogen atoms within their structure. mdpi.com This allows them to neutralize free radicals and terminate the chain reactions of oxidation. Studies have demonstrated the efficacy of guluronate oligosaccharides in scavenging several types of radicals, including superoxide (B77818) radicals and hydroxyl radicals. nih.govresearchgate.net
Unsaturated guluronate oligosaccharides, which can be produced by enzymatic degradation of alginate, have shown particularly significant superoxide radical scavenging activity. nih.govdoaj.org The presence of a double bond between C-4 and C-5 at the non-reducing end of the oligosaccharide chain in these unsaturated forms is thought to enhance their antioxidant potential. nih.govdoaj.org
| Radical Scavenging Assay | Compound Type | Observed Activity | Reference |
| Superoxide Radical Scavenging | Unsaturated Guluronate Oligosaccharide | Significant scavenging effect | nih.govdoaj.org |
| ABTS Radical Scavenging | Alginate Oligosaccharides | Effective scavenging, dependent on concentration | researchgate.net |
| Hydroxyl Radical Scavenging | Alginate Oligosaccharides | Demonstrated scavenging activity | researchgate.net |
| Lipid Oxidation Inhibition | Alginate Oligosaccharides | Inhibition of lipid oxidation in a concentration-dependent manner | researchgate.net |
Other Investigated Biological Activities in vitro (e.g., growth promotion in specific plant or microbial systems)
Beyond their effects on bacterial communication and oxidative stress, guluronate oligosaccharides have been investigated for their growth-promoting activities in various biological systems, including plants and microorganisms. These effects are often attributed to their role as signaling molecules or elicitors that can trigger specific physiological responses.
In the realm of plant biology, alginate oligosaccharides have been shown to promote root development. For instance, in rice (Oryza sativa L.), these oligosaccharides can induce the expression of auxin-related genes, leading to increased auxin biosynthesis and transport. nih.gov This hormonal modulation results in enhanced root growth. nih.gov Furthermore, alginate oligosaccharides have been observed to improve the photosynthetic performance and sugar accumulation in citrus plants by activating the plant's antioxidant system. frontiersin.org
In microbial systems, guluronate oligosaccharides have demonstrated growth-promoting effects on certain microalgae. Studies on the unicellular marine microalga Nannochloropsis oculata have shown that the addition of an alginate oligosaccharide mixture can significantly enhance its growth rate. researchgate.net This suggests potential applications in algal biotechnology and aquaculture. The growth-promoting effect is concentration-dependent, with an optimal concentration leading to a substantial increase in algal biomass. researchgate.net
| Biological System | Organism | Observed Effect | Reference |
| Plant Growth Promotion | Oryza sativa L. (rice) | Promotion of root development via auxin signaling | nih.gov |
| Plant Physiology | Citrus | Improved photosynthetic performance and sugar accumulation | frontiersin.org |
| Microbial Growth Promotion | Nannochloropsis oculata (microalga) | Significant, concentration-dependent growth promotion | researchgate.net |
Structure Activity Relationship Sar Studies of Guluronate Oligosaccharides
Correlation of Degree of Polymerization (DP) with Specific Biological Activities
The degree of polymerization, or the number of monomeric units in the oligosaccharide chain, is a critical factor governing biological efficacy. Research indicates that bioactivity is often not a linear function of chain length but rather optimized within a specific DP range. Low molecular weight alginate oligosaccharides (AOS) are generally considered to have more potent biological activities than high molecular weight polysaccharides. researchgate.netnih.gov
For instance, the antibacterial activity of unsaturated guluronate oligosaccharides (GOS) against pathogens is highly dependent on chain length. Studies on the effect of GOS on macrophage-mediated bacterial clearance revealed that oligomers from a trimer (G3) to a hexamer (G6) exhibited significant activity, with the pentamer (G5) displaying the highest potency in increasing bacterial phagocytosis by macrophages. nih.gov
Similarly, antioxidant properties are inversely correlated with molecular weight. nih.gov Alginate oligosaccharides with a molecular weight of 1–6 kDa show greater antioxidant activity against superoxide (B77818) and hypochlorous acid free radicals than those with a molecular weight of 6–10 kDa. mdpi.comresearchgate.net This suggests that shorter chains, likely including those with an average DP of 10, possess superior radical scavenging capabilities. The immunomodulatory activity of AOS is also influenced by the degree of polymerization, among other factors. vliz.be
| DP Range | Specific Biological Activity | Key Research Finding |
| DP 3-6 | Antibacterial (via macrophage activation) | Activity was significant in this range, with the pentamer (DP5) showing the highest activity. nih.gov |
| < 1-6 kDa | Antioxidant | Higher scavenging activity against superoxide and hypochlorous acid free radicals compared to larger 6-10 kDa fragments. mdpi.comresearchgate.net |
| DP 2-25 | General Bioactivity | This range is generally associated with unique biological activities not seen in the parent polymer, including immunomodulatory, antimicrobial, and antitumor effects. nih.govresearchgate.net |
Influence of Guluronate Content (FG) and Mannuronate/Guluronate (M/G) Ratio on Bioactivity
The functionality of alginate oligosaccharides is strongly affected by the ratio of β-D-mannuronic acid (M) to α-L-guluronic acid (G) units. nih.gov Different biological systems respond differently to oligosaccharides with varying M/G ratios, indicating that this parameter can be tuned to achieve a desired effect.
In some immunological contexts, guluronate-rich oligomers appear more potent. For example, guluronate oligomers were found to be slightly more effective activators of mononuclear cells for cytotoxicity against leukemia cells when compared to mannuronate oligomers. mdpi.com However, in other studies, mannuronate oligomers were documented as more effective inducers of certain cytokines. mdpi.com This highlights the complexity of the immune response to different oligosaccharide structures.
Conversely, in agricultural applications, a higher M/G ratio has been shown to be more beneficial. The promotion of strawberry coloration was observed with heterogeneous (HAOS, M/G ≈ 1.58) and mannuronate-rich (MAOS, M/G ≈ 6.77) oligosaccharides, whereas guluronate-rich oligosaccharides (GAOS, M/G ≈ 0.2) had no significant effect. bohrium.comnih.gov This effect was linked to the upregulation of genes involved in flavonoid and anthocyanin biosynthesis. bohrium.comnih.gov Similarly, AOS with a low molecular weight and a higher M/G ratio (>1) were more effective at stimulating the growth of barley seedlings and roots. researchgate.net
Interestingly, some biological activities appear to be independent of the M/G ratio. The antioxidant activity of AOS, for example, was not significantly affected by the relative content of mannuronate and guluronate, suggesting that the spatial orientation of the C5 carboxyl group, which is the primary difference between M and G units, does not influence this particular function. mdpi.comnih.gov
| Oligosaccharide Type | M/G Ratio | Specific Biological Activity | Key Research Finding |
| Guluronate-rich (GAOS) | Low (≈ 0.2) | Plant Coloration (Strawberry) | Did not exhibit a significant effect on enhancing strawberry coloration. bohrium.comnih.gov |
| Mannuronate-rich (MAOS) | High (≈ 6.77) | Plant Coloration (Strawberry) | Significantly promoted strawberry coloration by increasing anthocyanin content. bohrium.comnih.gov |
| Guluronate oligomers | G-rich | Mononuclear Cell Activation | Showed slightly higher cytotoxicity against leukemia cells compared to mannuronate oligomers. mdpi.com |
| General AOS | N/A | Antioxidant Activity | The antioxidant capacity was found to be largely independent of the M/G ratio. mdpi.comnih.gov |
Impact of Oligosaccharide Sequence and Block Distribution (e.g., GGG vs. MGM)
A key example of the importance of block structure is in antimicrobial applications. High molecular weight M-rich alginate polymers are a critical component of biofilms formed by the pathogen Pseudomonas aeruginosa, where calcium ions cross-link the polymer chains, contributing to biofilm stability. nih.gov In contrast, low molecular weight G-block oligosaccharides (OligoG) have a high affinity for calcium ions. nih.gov This ability to sequester calcium has been proposed as a mechanism for their antimicrobial and antibiofilm activity. nih.gov Comparative studies using G-block and M-block oligosaccharides of a similar size (average DPn 19) confirmed their markedly different calcium-binding capabilities and subsequent effects on P. aeruginosa lipopolysaccharide (LPS) binding. nih.gov
The arrangement of monomers also affects immunomodulatory functions. The finding that guluronate oligomers are somewhat more potent activators of mononuclear cells than mannuronate oligomers suggests that the G-block structure itself is a potent bioactive motif in this system. mdpi.com
Role of Unsaturated End Structures on Biological Efficacy
The method used to degrade the parent alginate polymer into oligosaccharides significantly impacts the resulting structure and bioactivity. vliz.be While acid hydrolysis yields saturated oligosaccharides, enzymatic degradation using alginate lyases results in the formation of a double bond between C-4 and C-5 at the non-reducing end of the oligosaccharide. nih.govresearchgate.net This unsaturated end structure is a key determinant of biological efficacy for many activities.
The presence of this unsaturated terminal structure has been shown to be critical for activating macrophages. vliz.be For example, unsaturated guluronate oligosaccharides (GOS) prepared by enzymatic degradation can induce the production of nitric oxide (NO) and increase the expression of inducible nitric oxide synthase (iNOS) in mouse macrophages, effects that are not observed with oligosaccharides lacking this feature. vliz.be This activation of innate immunity pathways enhances the antibacterial activities of macrophages, improving bacterial clearance both in vitro and in vivo. nih.gov Unsaturated GOS has been shown to activate macrophages by binding to Toll-like receptor (TLR) 2 and TLR4, triggering downstream signaling pathways. nih.govnih.gov Furthermore, these unsaturated oligomers have demonstrated antioxidant effects and have been investigated as functional stabilizers in nanoemulsion delivery systems for bioactive compounds. nih.govresearchgate.net
Effects of Specific Chemical Modifications (e.g., sulfation patterns) on Bioactivity
The introduction of chemical modifications, such as sulfate (B86663) groups, to the oligosaccharide backbone can profoundly alter its biological activity. While research specifically detailing the sulfation of guluronate oligosaccharides is emerging, the principles are well-established from studies on other sulfated glycans like heparan sulfate and fucans. nih.govnih.gov These studies show that the bioactivity is not merely dependent on the presence of sulfate groups, but on their precise pattern—including their number, position (e.g., 2-O, 6-O), and arrangement along the chain. nih.govnih.gov
For example, in studies of heparan sulfate trisaccharides, specific sulfation patterns were found to be critical for recognition and cleavage by the enzyme heparanase, which is involved in tumor development and inflammation. nih.govscilit.com It was discovered that an N-sulfate group at the +1 subsite and a 6-O-sulfate group at the -2 subsite of the trisaccharide are critical for heparanase recognition. nih.gov This demonstrates that specific sulfation patterns can create highly selective inhibitors or substrates for enzymes.
Similarly, the conformation and dynamics of sulfated fucan oligosaccharides, which can mediate biological processes like anticoagulation, are directly influenced by the sulfation pattern. nih.gov Electrostatic repulsion between sulfate groups can increase the flexibility of the glycosidic linkage, while other patterns may stabilize the conformation through hydrogen bonds. nih.gov These findings suggest that the targeted sulfation of guluronate oligosaccharides could be a powerful strategy to create novel derivatives with highly specific and enhanced bioactivities, though further research is needed to define the precise structure-activity relationships for this specific class of compounds.
Advanced Research Applications and Emerging Fields for Guluronate Oligosaccharides
Applications in Biomedical Research Tools and Reagents
Guluronate oligosaccharides (GOS) are being investigated as specialized reagents and tools in biomedical research, primarily due to their ability to modulate cellular responses and act as stabilizing agents for bioactive molecules.
Unsaturated guluronate oligosaccharides have been successfully used as stabilizers in the formation of oil-in-water nanoemulsions designed to carry nutrients like resveratrol. nih.gov These GOS-stabilized nanoemulsions exhibit small, uniform droplet sizes and demonstrate a sustained-release effect for the encapsulated compound. nih.gov This characteristic makes GOS a valuable tool in the development of delivery systems for hydrophobic bioactive compounds in experimental settings.
Furthermore, GOS has been identified as a potent activator of macrophages, key cells of the innate immune system. Research shows that GOS can significantly enhance the phagocytosis (engulfing) of bacteria by macrophages. nih.gov This immunostimulatory effect is linked to the activation of critical signaling pathways, such as the NF-κB pathway, and an increase in the production of immune mediators. nih.govmdpi.com Specifically, GOS has been shown to induce the secretion of tumor necrosis factor-alpha (TNF-α) and elevate the production of nitric oxide (NO) and reactive oxygen species (ROS), all of which are crucial for antibacterial activity. nih.govmdpi.com These findings position GOS as a useful reagent for in vitro studies of innate immunity and macrophage function.
| Research Application | Model System | Key Findings | Reference(s) |
| Nanoemulsion Stabilization | Oil-in-water nanoemulsion with resveratrol | GOS acts as an effective stabilizer, creating small particle sizes (~11 nm) and enabling sustained release of resveratrol. | nih.gov |
| Macrophage Activation | RAW264.7 macrophage cell line | GOS enhances phagocytosis of bacteria, activates the NF-κB pathway, and increases production of NO, ROS, and TNF-α. | nih.govmdpi.com |
| Anti-inflammatory Screening | LPS-activated RAW264.7 macrophages | GOS suppresses the overproduction of inflammatory mediators like NO, PGE2, and pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | mdpi.com |
Roles in Plant Stress Response and Growth Modulation
The application of oligosaccharides as plant biostimulants is a growing area of agricultural research. While specific studies on guluronate oligosaccharides with an average DP10 are limited, research on related alginate and pectin-derived oligosaccharides provides a strong basis for their potential roles in modulating plant functions.
Alginate oligosaccharides (AOS) in general are known to act as elicitors, triggering defense responses in plants. Pectin oligosaccharides (POS), which are also derived from plant cell walls, have been shown to activate defense mechanisms and regulate plant growth and development. aprofood.com This suggests that oligosaccharides can be recognized by plants as signaling molecules, potentially preparing them for environmental stresses. For instance, AOS treatment has been found to improve the quality and shelf life of strawberries by inhibiting abscisic acid signaling and the expression of genes related to cell wall degradation. aprofood.com These findings highlight the potential for guluronate oligosaccharides to be explored as specific modulators of plant stress tolerance and growth regulators in fundamental plant science research.
Influence on Microbial Fermentation Processes and Gut Microbiota Dynamics (in vitro and ex vivo models)
The interaction of guluronate oligosaccharides with microbial communities, particularly the human gut microbiota, is a field of intensive investigation. As non-digestible carbohydrates, alginate oligosaccharides (AOS) can act as a substrate for fermentation by specific gut microbes. mdpi.com
In vitro fermentation studies using human fecal inocula have demonstrated that AOS can be selectively utilized by certain bacteria. mdpi.comresearchgate.net This fermentation process leads to the production of beneficial metabolites, most notably short-chain fatty acids (SCFAs) such as acetate (B1210297), butyrate (B1204436), and propionate. mdpi.comresearchgate.netmdpi.com An increase in SCFA levels is a hallmark of a healthy gut environment. mdpi.com
Research has identified key bacterial genera responsible for the degradation of these oligosaccharides. The genus Bacteroides appears to be a primary degrader of alginate and its oligosaccharides. mdpi.comresearchgate.netmdpi.com Studies have shown that supplementation with AOS in in vitro gut models leads to a significant increase in the relative abundance of Bacteroides. mdpi.comresearchgate.net Some studies also report that certain species of Bifidobacterium and Lacticaseibacillus show weak growth in the presence of AOS. mdpi.com The ability of unsaturated AOS to be metabolized by gut microorganisms can remodel the gut microbiota and its metabolic output, which may contribute to alleviating conditions like gut inflammation. nih.gov
| Study Model | Substrate | Key Microbial Changes | Key Metabolite Changes | Reference(s) |
| In vitro gut model (CoMiniGut) | Alginate Oligosaccharides (AOS) | Increased relative abundance of Bacteroides in 2 out of 3 donors. | Increased total Short-Chain Fatty Acids (SCFAs) in donors with low baseline production. | mdpi.comresearchgate.net |
| In vitro fermentation with fecal microbiota | AOS (0.8 kDa Mw) | Identified Bacteroides xylanisolvens as a keystone species for fermentation. | Produced higher amounts of acetate and butyrate compared to lower Mw AOS. | mdpi.com |
| In vitro single-strain cultures | Alginate Oligosaccharides (AOS) | Enterococcus faecium and Enterococcus hirae reported to utilize AOS for growth. | Not Applicable | mdpi.com |
| Mouse model of colitis | Unsaturated AOS (uAOS) | Suppressed the expansion of Bacteroides and Helicobacter associated with colitis; enriched B. acidifaciens. | Remodeled gut metabolome. | nih.gov |
Exploration in Cryoprotection and Food Preservation Mechanisms (fundamental research)
The unique physicochemical properties of guluronate oligosaccharides make them promising candidates for fundamental research in cryoprotection and food preservation. Their application is based on their ability to interact with water and macromolecules like proteins, as well as their antioxidant properties.
In the context of food preservation, alginate oligosaccharides have demonstrated significant cryoprotective effects. Research on the frozen storage of shrimp showed that AOS treatment can help preserve the quality of the product. aprofood.comscielo.br The proposed mechanism involves the displacement of water molecules around the surface of proteins (myosin) and the formation of hydrogen bonds with amino acid residues. aprofood.com This interaction helps to prevent protein denaturation and maintain texture during freezing and thawing cycles.
Additionally, the ability of GOS to act as a stabilizer for nanoemulsions has direct implications for food preservation. nih.gov By encapsulating sensitive nutrients or antimicrobial compounds, GOS can protect them from degradation and control their release, potentially extending the shelf life and maintaining the nutritional quality of food products. nih.gov The inherent antioxidant activity of GOS, demonstrated by its superoxide (B77818) radical scavenging effect, further contributes to its potential as a food preservation agent by preventing oxidative spoilage. nih.gov These functions are valuable for developing new, biologically-based preservation strategies. aprofood.comaprofood.com
Future Perspectives and Unaddressed Research Questions
Development of Precision Enzymatic and Chemical Synthesis Routes for Tailored Oligosaccharide Libraries
A significant hurdle in the comprehensive study of guluronate oligosaccharides is the lack of access to structurally well-defined compounds of specific lengths. Current production methods, such as enzymatic hydrolysis of alginate, often yield a mixture of oligosaccharides with varying degrees of polymerization. To move forward, the development of precision synthesis routes is paramount.
Future research should focus on:
Chemoenzymatic Synthesis: This approach combines the specificity of enzymes with the versatility of chemical synthesis. google.com By using a combination of glycosyltransferases and glycosidases, researchers can achieve stereo- and regiospecific control over the formation of glycosidic bonds, allowing for the construction of guluronate oligosaccharides with a precisely defined DP10. nih.govnih.gov
Automated Synthesis Platforms: Drawing inspiration from the automated synthesis of peptides and oligonucleotides, the development of automated platforms for oligosaccharide synthesis would revolutionize the field. Such platforms could enable the rapid and systematic synthesis of libraries of guluronate oligosaccharides with variations in length and modifications, facilitating high-throughput screening for biological activity.
Novel Enzyme Discovery and Engineering: The discovery and characterization of novel alginate lyases with unique specificities for guluronate residues will be crucial. Furthermore, protein engineering of existing enzymes could enhance their efficiency and specificity, enabling the production of tailored guluronate oligosaccharide structures.
The creation of these tailored libraries will be instrumental in systematically exploring the structure-activity relationships of guluronate oligosaccharides.
In-depth Elucidation of Molecular Recognition and Specific Receptor Interactions
The biological effects of guluronate oligosaccharides are predicated on their interaction with specific molecular targets within biological systems. A detailed understanding of these recognition events at the molecular level is essential for elucidating their mechanisms of action and for the rational design of therapeutic agents.
Key unaddressed questions include:
Identification of Primary Receptors: While Toll-like receptor 4 (TLR4) has been identified as a receptor for guluronate oligosaccharides on macrophages, it is likely that other receptors exist on different cell types. acs.org A systematic approach, employing techniques such as affinity chromatography and pull-down assays coupled with mass spectrometry, is needed to identify the full complement of receptors for guluronate oligosaccharides of average DP10.
Structural Basis of Recognition: High-resolution structural studies, using techniques like X-ray crystallography and cryo-electron microscopy, of guluronate oligosaccharide-receptor complexes are needed. These studies will reveal the specific amino acid residues involved in binding, the conformational changes that occur upon binding, and the precise nature of the molecular interactions (e.g., hydrogen bonds, electrostatic interactions).
Influence of DP on Receptor Affinity and Specificity: It is crucial to investigate how the degree of polymerization influences receptor binding. Does a DP10 guluronate oligosaccharide exhibit optimal binding affinity and specificity for its target receptors compared to shorter or longer chains? Isothermal titration calorimetry and surface plasmon resonance are powerful techniques to quantify these binding affinities.
An in-depth understanding of molecular recognition will provide a solid foundation for the development of guluronate oligosaccharide-based therapeutics with enhanced specificity and efficacy.
Integration of Omics Technologies for Systems-Level Understanding of Biological Effects
To gain a holistic understanding of the biological effects of guluronate oligosaccharides, it is necessary to move beyond single-pathway analyses and embrace a systems-level approach. The integration of various "omics" technologies will be instrumental in constructing a comprehensive picture of the cellular and physiological responses to these compounds.
Future research should integrate:
Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze the global changes in gene expression in cells or tissues treated with guluronate oligosaccharides of average DP10. This can reveal the signaling pathways and cellular processes that are modulated by these compounds.
Proteomics: Proteomic analyses can identify and quantify the changes in protein expression and post-translational modifications in response to guluronate oligosaccharide treatment. acs.orgcardiff.ac.uk This can provide insights into the downstream effects of the initial signaling events.
Metabolomics: By analyzing the global changes in the metabolome, researchers can understand how guluronate oligosaccharides impact cellular metabolism. researchgate.net This is particularly relevant for understanding their prebiotic effects and their influence on gut microbiota metabolism.
By integrating data from these different omics layers, researchers can construct detailed network models of the biological effects of guluronate oligosaccharides, leading to a more complete and nuanced understanding of their mechanisms of action.
Computational Modeling and Glycoinformatics for Predictive Structure-Function Relationships
Computational approaches are becoming increasingly powerful tools in glycobiology for predicting the behavior of complex carbohydrates and their interactions with other molecules.
Future directions in this area include:
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of guluronate oligosaccharides of average DP10 in solution and when interacting with their receptors. researchgate.netacs.org These simulations can help to understand the structural basis of their biological activity and to predict how modifications to the oligosaccharide structure might affect its function.
Docking Studies: Molecular docking can be used to predict the binding modes of guluronate oligosaccharides to their protein targets. This information can be used to guide the design of more potent and specific inhibitors or modulators of these interactions.
Development of Glycoinformatics Databases: There is a need for specialized databases that curate information on the structure, synthesis, and biological activity of guluronate oligosaccharides. nih.gov Such databases would be invaluable resources for the research community, facilitating data sharing and accelerating the pace of discovery.
The synergy between computational modeling and experimental studies will be crucial for developing predictive models of guluronate oligosaccharide structure-function relationships.
Exploration of Synergistic Effects with Other Biologically Active Compounds in Model Systems
Guluronate oligosaccharides may exhibit enhanced or novel biological activities when used in combination with other therapeutic agents. Investigating these potential synergistic effects could lead to the development of more effective combination therapies for a variety of diseases.
Promising areas of investigation include:
Combination with Antibiotics: Guluronate oligosaccharides have been shown to potentiate the activity of certain antibiotics against multi-drug resistant bacteria. nih.gov Further studies are needed to explore the synergistic effects of guluronate oligosaccharides of average DP10 with a broader range of antibiotics and to elucidate the underlying mechanisms of this synergy.
Synergy with Immunomodulatory Agents: Given their own immunomodulatory properties, guluronate oligosaccharides could be combined with other immunomodulators to achieve a more potent or targeted immune response. nih.gov This could be beneficial in the context of cancer immunotherapy or the treatment of autoimmune diseases.
Combination with Prebiotics and Probiotics: As prebiotics, guluronate oligosaccharides can selectively promote the growth of beneficial gut bacteria. Investigating their synergistic effects with specific probiotic strains could lead to the development of synbiotic formulations with enhanced benefits for gut health. nih.govmdpi.com
Q & A
How is the average degree of polymerization (DP10) experimentally determined for guluronate oligosaccharides?
Answer:
The average DP is typically confirmed using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), which resolves oligosaccharides based on charge and size . Capillary electrophoresis (CE) with glucose or maltooligosaccharide ladder standards can also normalize migration times to assign DP values . For DP10, calibration curves generated from oligosaccharide standards (e.g., DP3–DP20) are critical for interpolation .
What methodologies are employed to synthesize guluronate oligosaccharides with controlled DP10?
Answer:
Controlled acid hydrolysis or enzymatic depolymerization of α(1→4)-linked L-guluronate alginate blocks is the primary method, yielding sodium salts with DP10 . Microwave-assisted degradation offers rapid, tunable DP control by adjusting irradiation time and pH . Post-synthesis purification via size-exclusion chromatography (SEC) ensures narrow DP distributions .
How should in vivo experimental designs be structured to evaluate DP10 guluronate oligosaccharide bioactivity?
Answer:
Key considerations include:
- Dosage: Studies on hyperuricemic mice used 50–200 mg/kg/day doses, monitoring serum urate levels and gut microbiota shifts via 16S rRNA sequencing .
- Controls: Include untreated cohorts and comparative DP groups (e.g., DP5, DP20) to isolate DP-specific effects .
- Endpoint analysis: Measure biomarkers (e.g., xanthine oxidase activity, inflammatory cytokines) and histological changes .
How can researchers address sample heterogeneity in DP10 guluronate oligosaccharides?
Answer:
- Analytical rigor: Combine SEC for size fractionation with HPAEC-PAD or CE to validate DP distributions .
- Purification: Use preparative chromatography (e.g., ALG310 from Elicityl) to isolate DP10 fractions with M/G ratios <0.25 .
- Batch consistency: Standardize hydrolysis conditions (pH, temperature) and document M/G ratios via NMR .
What techniques confirm the mannuronate/guluronate (M/G) ratio in DP10 oligosaccharides?
Answer:
- 1H/13C NMR spectroscopy: Quantifies M/G ratios by integrating characteristic anomeric proton signals (e.g., guluronate H5 at ~5.1 ppm) .
- Enzymatic assays: Specific lyases (e.g., guluronate lyase) digest homopolymeric blocks, enabling M/G ratio calculation via reducing sugar analysis .
How do structural variations (DP and M/G ratio) impact guluronate oligosaccharide bioactivity in plant studies?
Answer:
Yang et al. (2021) demonstrated that DP10 guluronate oligosaccharides with M/G <0.25 enhance barley growth by 30% compared to DP5 or high-M blocks, likely via receptor-mediated signaling . Contradictory results in other studies may stem from inconsistent M/G ratios or impurities, underscoring the need for standardized characterization .
What mechanisms explain the anti-inflammatory effects of DP10 guluronate oligosaccharides?
Answer:
In lipopolysaccharide-activated macrophages, DP10 oligosaccharides inhibit NF-κB signaling, reducing TNF-α and IL-6 production by 40–60% . Mechanistic studies should combine transcriptomics (e.g., RNA-seq) with phospho-kinase arrays to map signaling pathways .
How can batch-to-batch consistency be ensured for DP10 guluronate oligosaccharides?
Answer:
- Standardized protocols: Adopt hydrolysis conditions from commercial providers (e.g., ALG310) with documented M/G ratios .
- Quality control: Implement multi-tiered analysis (SEC, HPAEC-PAD, NMR) for DP and M/G ratio verification .
How do bioactivities of DP10 guluronate oligosaccharides compare to other DPs (e.g., DP5, DP20)?
Answer:
- Dose-response assays: In hyperuricemia models, DP10 reduced serum urate by 35% versus 20% for DP5, highlighting DP-dependent efficacy .
- Structural specificity: Longer DPs (e.g., DP20) may exhibit reduced solubility or receptor affinity, necessitating comparative studies across DP3–DP20 .
How should conflicting data on guluronate oligosaccharide bioactivity be reconciled?
Answer:
- Variable identification: Scrutinize DP distributions, M/G ratios, and purity levels across studies .
- Standardized reporting: Require DP, M/G ratio, and analytical methods in publications to enable cross-study comparisons .
- Mechanistic clarity: Use genetic knockouts (e.g., TLR4⁻/⁻ models) to isolate oligosaccharide-receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
